(5-(4-Fluorophenyl)thiophen-2-yl)methanamine
Description
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine is a chemical compound with the molecular formula C11H10FNS and a molecular weight of 207.27 g/mol . It is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further connected to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .
Properties
IUPAC Name |
[5-(4-fluorophenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIKCCXLXRJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)methanamine typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of (5-(4-Fluorophenyl)thiophen-2-yl)methanamine derivatives in anticancer therapies. For instance, the synthesis of Schiff bases derived from this compound has shown promising anticancer activity against various carcinoma cell lines, including those from cervix and liver cancers. The mechanisms of action are believed to involve the inhibition of key cellular pathways that promote tumor growth and survival .
Antibacterial Properties
The compound exhibits notable antibacterial activity against a range of pathogenic bacteria. Research utilizing molecular docking techniques has identified its efficacy against targets such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial replication and metabolism. The minimum inhibitory concentration (MIC) values obtained suggest that derivatives of this compound could serve as lead compounds for developing new antibiotics .
Drug Development
this compound is also utilized in the development of pharmaceutical formulations. It serves as a key intermediate in the synthesis of drugs like Empagliflozin, which is used for treating type 2 diabetes. Its role in quality control during the drug manufacturing process underscores its importance in ensuring the efficacy and safety of pharmaceutical products .
Materials Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films and exhibit good charge transport characteristics is essential for enhancing device performance .
Sensors
Due to its unique thiophene structure, this compound can be integrated into sensor technologies. Its sensitivity to environmental changes allows for the development of chemical sensors capable of detecting specific analytes at low concentrations, which is crucial for environmental monitoring and safety applications.
Chemical Intermediate
Synthesis of Complex Molecules
As a versatile building block, this compound is employed in synthesizing more complex molecules. It acts as a precursor in various chemical reactions, including coupling reactions that form larger aromatic systems or functionalized thiophene derivatives . The ability to modify its structure further enhances its utility in synthetic organic chemistry.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; antibacterial properties; drug development (e.g., Empagliflozin). |
| Materials Science | Utilized in organic electronics (OLEDs); chemical sensors for environmental monitoring. |
| Chemical Intermediate | Precursor for synthesizing complex organic molecules; versatile building block in reactions. |
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the thiophene ring contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: Similar structure but contains a triazole ring instead of a methanamine group.
2-methyl-quinazolines: Different core structure but shares some functional groups and reactivity patterns.
Uniqueness
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine is unique due to its specific combination of a fluorophenyl group, thiophene ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Biological Activity
(5-(4-Fluorophenyl)thiophen-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Synthesis and Structural Insights
The synthesis of this compound typically involves reactions that modify thiophene derivatives to enhance their biological efficacy. Structural modifications can significantly influence the compound's activity against different pathogens and cancer cell lines. For instance, substituents on the thiophene ring can alter lipophilicity and electronic properties, impacting overall biological performance.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this compound exhibit notable antibacterial properties. A study evaluated various thiophene-linked compounds against a panel of pathogenic bacteria, revealing:
- Gram-positive bacteria : Strong activity was observed.
- Gram-negative bacteria : Effective against Escherichia coli, with lower activity against Pseudomonas aeruginosa.
- Fungal strains : Generally inactive against tested fungal strains.
The Minimum Inhibitory Concentration (MIC) values for these compounds were often below 25 μM, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several human cancer cell lines, including:
- HepG-2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- HCT-116 (colorectal cancer)
Table 1 summarizes the anti-proliferative activity against these cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HepG-2 | < 25 |
| 6a | MCF-7 | < 25 |
| 7a | PC-3 | Moderate |
| 8 | HCT-116 | Inactive |
The structure–activity relationship (SAR) indicated that variations in the haloaryl substituents significantly influenced anticancer activity. Compounds with electron-donating groups generally showed enhanced activity compared to those with electron-withdrawing groups .
Case Studies
- Antibacterial Efficacy : A specific study highlighted the antibacterial efficacy of a derivative of this compound against Mycobacterium abscessus, achieving an MIC of 6.25 - 12.5 μM. This underscores the potential for developing new treatments for resistant bacterial strains .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated across various mammalian cell lines, indicating that many derivatives exhibited low toxicity while maintaining significant antibacterial and anticancer activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
